MAGE-1 (278-286) -

MAGE-1 (278-286)

Catalog Number: EVT-243631
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 1; MAGE-1
Overview

MAGE-1 (278-286), also known as the peptide sequence KVLEYVIKV, is a significant tumor-associated antigen derived from the Melanoma Antigen Gene family. This peptide is particularly relevant in the context of cancer immunotherapy, as it is recognized by cytotoxic T lymphocytes (CTLs) in patients with tumors expressing this antigen. MAGE-1 is classified as a cancer/testis antigen, which means it is typically expressed in testicular tissue and various tumors but not in normal somatic tissues, making it a promising target for immunotherapeutic strategies.

Source and Classification

MAGE-1 is part of the MAGE gene family, which includes several related genes that encode proteins involved in tumorigenesis. The specific peptide MAGE-1 (278-286) is recognized by the human leukocyte antigen A*0201, a molecule crucial for presenting antigens to T cells. The classification of MAGE-1 falls under the category of cancer/testis antigens, which are characterized by their restricted expression patterns and potential role in eliciting immune responses against tumors.

Synthesis Analysis

The synthesis of MAGE-1 (278-286) typically employs solid-phase peptide synthesis techniques, particularly the Fmoc (9-fluorenylmethoxycarbonyl) chemistry method. This approach allows for the sequential addition of amino acids to a growing peptide chain while maintaining high purity levels. The synthesized peptides are often purified using high-performance liquid chromatography (HPLC) to achieve purity levels exceeding 95%. This purification ensures that the peptides are suitable for use in immunological assays and therapeutic applications .

Molecular Structure Analysis

The molecular structure of MAGE-1 (278-286) can be described by its amino acid sequence KVLEYVIKV. The peptide consists of nine amino acids, with specific properties that enable its binding to the HLA-A*0201 molecule. The structural conformation plays a crucial role in its recognition by T cell receptors. Data regarding its three-dimensional structure can be obtained through computational modeling or experimental methods like X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural data for this peptide may be limited in public databases.

Chemical Reactions Analysis

MAGE-1 (278-286) undergoes several chemical reactions primarily related to its interaction with immune cells. When presented on HLA-A*0201 molecules, it can stimulate CTLs to recognize and destroy cancer cells expressing this antigen. The peptide's binding affinity to HLA molecules can be influenced by various factors, including modifications to the peptide sequence or changes in the HLA molecule itself. Research has shown that mutations within the peptide can enhance its binding affinity and improve T cell activation .

Mechanism of Action

The mechanism of action of MAGE-1 (278-286) involves its presentation on the surface of antigen-presenting cells via HLA-A*0201. Once presented, it engages specific T cell receptors on CTLs, leading to their activation. This activation triggers a cascade of immune responses, including cytokine production (such as interferon-gamma and interleukin-2) and cytotoxic activity against tumor cells expressing MAGE-1. Studies have demonstrated that optimized T cell receptors targeting this peptide can significantly enhance antitumor responses .

Physical and Chemical Properties Analysis

MAGE-1 (278-286) exhibits several physical and chemical properties relevant to its function:

  • Molecular Weight: Approximately 1030 Da.
  • Purity: Typically >90% after synthesis and purification.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

These properties are critical when considering the peptide's application in therapeutic contexts, such as vaccine development or adoptive T cell therapy.

Applications

MAGE-1 (278-286) has several scientific applications:

  • Cancer Immunotherapy: It serves as a target for vaccine development aimed at eliciting strong CTL responses against tumors expressing MAGE antigens.
  • Diagnostic Tools: The peptide can be used in assays to monitor immune responses in cancer patients.
  • Research: It aids in understanding tumor immunology and developing strategies for enhancing T cell responses against cancer.
Introduction to MAGE-A1 (278-286) in Cancer Immunology

Role of Cancer-Testis Antigens in Tumor Immunogenicity

Cancer-testis antigens (CTAs) represent a unique category of tumor-associated antigens characterized by their restricted expression in immunoprivileged germline tissues and aberrant re-expression in diverse malignancies. This expression profile renders them ideal targets for immunotherapy, as their immunogenicity poses minimal risk of autoimmune damage to somatic tissues. MAGE-A1 (278-286), the peptide epitope KVLEYVIKV, was the first identified human tumor antigen discovered through cytotoxic T lymphocyte (CTL)-mediated recognition of melanoma cells [1] [8]. As a prototype CTA, this 9-mer peptide is processed intracellularly and presented by HLA-A*02:01 molecules—the most prevalent human leukocyte antigen class I allele—enabling specific recognition by CD8+ T cells [1] [4]. Mechanistically, CTAs like MAGE-A1 contribute to tumor immunogenicity through:

  • Tumor-specific targeting: Absence of expression in normal somatic tissues minimizes on-target toxicity.
  • Broad cancer distribution: Expressed in 40% of melanomas, 27–55% of non-small cell lung cancers (NSCLC), and subsets of breast, ovarian, and bladder carcinomas [3] [6].
  • Immunogenic peptide display: Processed peptides are efficiently loaded onto MHC-I molecules for T-cell receptor engagement.

Table 1: Structural Characteristics of MAGE-A1 (278-286)

CharacteristicDetailImmunological Significance
Amino Acid SequenceKVLEYVIKVCore epitope for HLA-A*02:01 binding
Parent ProteinMAGE-A1 (Cancer/testis antigen 1.1)Encoded by Xq28-located gene
Molecular Weight1090.36 g/mol (C₅₃H₉₁N₁₁O₁₃)Synthetic peptide production standard
Binding AffinityHigh (18 copies/cell on KS24.22 line)Enables efficient T-cell recognition
Proteasomal ProcessingStandard and immunoproteasome-independentBroadly presented across tumor types

Evolutionary Conservation of MAGE Protein Family and Functional Divergence

The MAGE family expanded from a single ancestral gene in early eukaryotes to >40 genes in placental mammals, driven by retrotransposition and gene duplication events during eutherian radiation. This expansion coincided with the emergence of LINE elements and the evolution of adaptive immunity [2] [5] [10]. The family bifurcated into two functionally distinct classes:

  • Type I MAGEs (CTAs): Include MAGE-A, -B, and -C subfamilies clustered on chromosome Xq28. These exhibit testis-restricted expression in healthy tissues but are epigenetically reactivated in cancers. Their rapid evolution under positive selection diversified epitopes for HLA binding [2] [10].
  • Type II MAGEs: Comprise MAGE-D, -E, -F, -G, -H, and -L subfamilies located on autosomes and X chromosome. Evolving under purifying selection, they maintain ubiquitously expressed regulatory functions (e.g., MAGE-D1 in neurodevelopment, MAGE-G1 in DNA repair) [2] [5].

The MAGE Homology Domain (MHD), a conserved 170-amino acid region with tandem winged-helix motifs, enables both classes to bind E3 RING ubiquitin ligases. However, functional divergence occurred: Type I MAGEs (including MAGE-A1) typically form MAGE-RING Ligases (MRLs) that alter substrate specificity—promoting degradation of tumor suppressors like p53 or AMPKα—thus conferring stress adaptation advantages co-opted by tumors [3] [5]. MAGE-A1 specifically binds TRIM31 E3 ligase, dysregulating ubiquitination pathways to enhance tumor survival [3].

MAGE-A1 as a Prototype for Tumor-Associated Antigen Research

MAGE-A1 epitope KVLEYVIKV has served as a cornerstone in tumor immunology research since its discovery in 1991. Its identification established key paradigms:

  • Tumor antigen validation: First demonstration that a peptide-derived from a non-mutated, tumor-specific gene could be recognized by autologous CTLs [1] [8].
  • Therapeutic targeting potential: KVLEYVIKV-specific CTLs lysed HLA-A*02:01+ tumor cells expressing MAGE-A1, validating its use in immunotherapy [1] [4].
  • Antigen processing insights: Unlike many tumor antigens, KVLEYVIKV presentation is independent of immunoproteasome processing, occurring efficiently in IFN-γ-treated and untreated tumor cells [1].

Despite this promise, MAGE-A1 exemplifies challenges in CTA targeting:

  • Heterogeneous expression: Only 27–33% of multiple myeloma and NSCLC tumors show ≥30% MAGE-A1+ cells, with higher expression in metastases (48–51%) and extramedullary disease (55–85%) [6] [9].
  • Prognostic associations: MAGE-A1 expression correlates with poor outcomes in NSCLC (HR=0.21 for OS), advanced tumor grade, and therapy resistance [6] [8] [9].
  • Immunotherapy obstacles: Early MAGE-A3 protein vaccines failed in phase III trials due to inefficient CD8+ T-cell priming and tumor heterogeneity. Only 5–60% of tumor cells express CTAs, enabling immune escape [6].

Table 2: Evolution of MAGE-A1-Targeted Immunotherapeutic Approaches

Therapeutic StrategyKey FindingsClinical Outcome
Recombinant Protein VaccinesMAGE-A3 + AS15 immunostimulant in NSCLCPhase III failure (no OS benefit)
Peptide-Pulsed DCsKVLEYVIKV-loaded dendritic cells expanded CTLs in vitroLimited tumor infiltration in trials
TCR-Engineered T CellsTCR-T1367 transduced T cells (avidity-optimized via somatic hypermutation)Enhanced IFN-γ/cytotoxicity in preclinical
CAR-T CellsLentiviral MAGE-A1-CAR constructs in lung adenocarcinoma modelsSignificant tumor inhibition in vivo [4]
TCR Avidity OptimizationPoint mutations in TCR CDR regions improved KVLEYVIKV recognition by 100-foldRetained specificity in 7/8 mutants [7]

Recent advances overcome historical limitations:

  • TCR affinity enhancement: Somatic hypermutation of the hT27 TCR specific for KVLEYVIKV generated mutants with 100-fold increased avidity while maintaining specificity [7].
  • CAR-T development: MAGE-A1-targeted CAR-T cells showed potent activity against lung adenocarcinoma xenografts [4].
  • Combination strategies: Demethylating agents (e.g., 5-aza-2′-deoxycytidine) upregulate MAGE-A1, potentially synergizing with immunotherapy [6].

MAGE-A1 (278-286) remains a critical model for probing tumor immunity mechanisms and developing antigen-specific therapies. Its study continues to inform fundamental principles of antigen processing, T-cell recognition, and therapeutic resistance, solidifying its status as a prototypical tumor-associated antigen.

Properties

Product Name

MAGE-1 (278-286)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.